2-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide
Description
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c21-19(26)14-3-1-2-4-15(14)23-20(27)22-12-9-18(25)24(11-12)13-5-6-16-17(10-13)29-8-7-28-16/h1-6,10,12H,7-9,11H2,(H2,21,26)(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFVBGZQBORSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=CC=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes are crucial for the proper functioning of the nervous system as they break down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various therapeutic effects.
Mode of Action
The compound interacts with its targets (cholinesterase enzymes) by binding to their active sites, thereby inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the nervous system.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting cholinesterase enzymes, the compound increases the levels of acetylcholine, a neurotransmitter that plays a key role in many functions of the body including muscle movement, breathing, heart rate, and learning and memory.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels due to the inhibition of cholinesterase enzymes. This can lead to enhanced cholinergic signaling, which can have various effects depending on the specific physiological context.
Biological Activity
The compound 2-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Biological Activity Overview
Research indicates that compounds similar to 2-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide exhibit a variety of biological activities, including:
- Antitumor Activity : Compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation. For instance, related benzothiazole derivatives demonstrated significant antitumor activity in vitro against various cancer cell lines such as A549 and HCC827 .
- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been noted in studies evaluating its efficacy against Gram-positive and Gram-negative bacteria. Compounds with similar scaffolds have shown moderate to strong antibacterial activity .
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- DNA Binding : Many derivatives with similar structures have been shown to bind to DNA, inhibiting DNA-dependent enzymes. This interaction is crucial for their antitumor effects .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth. For example, some related compounds have been identified as effective inhibitors of acetylcholinesterase and urease .
Case Studies
A selection of case studies highlights the biological efficacy of compounds related to 2-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide:
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Carboxylic Acid to Primary Amide
The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) to form the acyl chloride intermediate. This intermediate is then reacted with aqueous ammonia to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide .
Reaction Conditions
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, DCM, 0°C → rt, 4 h | 4 h | 92% |
| Amidation | NH₃ (aq), 0°C, 1 h | 1 h | 85% |
Amide to Amine Reduction
The primary amide undergoes reduction using borane-tetrahydrofuran (BH₃·THF) under inert atmosphere to produce the target amine. Lithium aluminum hydride (LiAlH₄) may also be employed but with lower selectivity.
Optimized Procedure
-
Dissolve amide (1 eq) in dry THF.
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Add BH₃·THF (3 eq) dropwise at 0°C.
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Reflux at 65°C for 12 h.
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Quench with methanol, isolate via column chromatography (SiO₂, EtOAc/hexane).
Characterization Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 6.85 (d, J = 8.4 Hz, 1H, benzodioxin-H), 4.25 (s, 4H, OCH₂CH₂O), 3.45 (m, 1H, pyrrolidine-H), 2.90 (m, 2H, NH₂).
Preparation of 2-Aminobenzamide
2-Aminobenzamide is synthesized via catalytic hydrogenation of 2-nitrobenzamide using a palladium-on-carbon (Pd/C) catalyst.
Procedure
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Suspend 2-nitrobenzamide (1 eq) in ethanol.
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Add 10% Pd/C (0.1 eq).
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Hydrogenate at 50 psi H₂, 25°C, 6 h.
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Filter and concentrate to yield white crystals.
Yield : 89%
Purity : >98% (HPLC)
Urea Bond Formation via Carbonyldiimidazole (CDI) Mediated Coupling
The critical urea linkage is established using 1,1'-carbonyldiimidazole (CDI) to activate the pyrrolidine amine for nucleophilic attack by 2-aminobenzamide.
Reaction Mechanism
-
Activation : CDI reacts with the pyrrolidine amine to form an imidazole carbamate intermediate.
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Nucleophilic Substitution : 2-Aminobenzamide displaces imidazole, forming the urea bond.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | N,N-Diisopropylethylamine (DIPEA, 2 eq) |
| Temperature | 25°C |
| Time | 24 h |
| CDI Stoichiometry | 1.2 eq |
Workup
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Dilute with ice-cold water.
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Extract with ethyl acetate (3 × 50 mL).
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Dry (Na₂SO₄), concentrate, and purify via recrystallization (ethanol/water).
Yield : 76%
Purity : 97.3% (HPLC)
Alternative Synthetic Routes
Triphosgene-Mediated Urea Synthesis
Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative to phosgene for urea formation.
Procedure
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Dissolve pyrrolidine amine (1 eq) and 2-aminobenzamide (1 eq) in dry DCM.
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Add triphosgene (0.33 eq) and DIPEA (3 eq) at 0°C.
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Stir at 25°C for 6 h.
Yield : 68%
Advantage : Avoids handling gaseous phosgene.
Spectroscopic Characterization of Target Compound
¹H NMR (400 MHz, DMSO-d₆)
-
δ 8.21 (s, 1H, urea NH), 7.85 (d, J = 7.6 Hz, 1H, benzamide-H), 6.90–6.84 (m, 3H, benzodioxin-H), 4.28 (s, 4H, OCH₂CH₂O), 3.52 (m, 1H, pyrrolidine-H).
IR (KBr)
HRMS (ESI-TOF)
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Calculated for C₂₁H₂₁N₃O₅ [M+H]⁺: 396.1553; Found: 396.1556.
Reaction Optimization Insights
Solvent Effects
Q & A
Q. What are the standard synthetic routes for this compound, and how is reaction progress monitored?
The synthesis typically involves multi-step reactions, including carbamoylation, coupling, and cyclization. Key intermediates are monitored using thin-layer chromatography (TLC) to track reaction completion. Final purification employs column chromatography, and structural confirmation is achieved via -NMR and -NMR spectroscopy. For example, carbamoylation of the pyrrolidin-3-yl intermediate is confirmed by observing the disappearance of primary amine signals in NMR spectra .
Q. Which spectroscopic techniques are critical for characterizing purity and structural integrity?
- NMR Spectroscopy : - and -NMR are used to verify substituent positions and hydrogen bonding patterns (e.g., amide proton signals at δ 10–12 ppm).
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1650–1750 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL software is commonly used for refinement .
Q. What in vitro assays assess its biological activity?
- Enzyme Inhibition : Activity against α-glucosidase or acetylcholinesterase is tested using spectrophotometric assays (e.g., p-nitrophenyl substrate hydrolysis).
- Immunomodulation : Flow cytometry evaluates inhibition of Th2/Treg cell differentiation (e.g., IL-4/IL-10 cytokine profiling) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding networks). For example, the dihydrobenzodioxin ring’s planarity and pyrrolidinone conformation are validated via SCXRD. Discrepancies between computational models and experimental data are resolved using Fourier difference maps .
Q. What strategies address discrepancies in reported biological activities across studies?
- Assay Standardization : Normalize protocols (e.g., enzyme concentration, incubation time).
- Structural Validation : Confirm compound identity via NMR and crystallography to rule out isomerism or impurities.
- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
- Analog Synthesis : Modify substituents on the benzodioxin or benzamide moieties.
- Activity Profiling : Test analogs against target enzymes or cellular models.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities.
| Structural Analog | Key Modification | Observed Activity Change |
|---|---|---|
| 4-Aminoantipyrine | Pyrazoline core | Reduced α-glucosidase IC |
| Metamizole | Thiazole group | Enhanced anti-inflammatory activity |
Q. What computational methods predict pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulates membrane permeability (e.g., blood-brain barrier penetration).
- Quantum Mechanics (QM) : Calculates electron density for reactive sites (e.g., amide bond hydrolysis susceptibility) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
